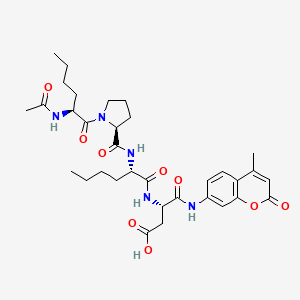

Ac-Nle-Pro-Nle-Asp-AMC

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-Norleucine-Proline-Norleucine-Aspartic acid-7-amido-4-methylcoumarin involves solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The peptide chain is elongated step-by-step, with each amino acid being coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of Acetyl-Norleucine-Proline-Norleucine-Aspartic acid-7-amido-4-methylcoumarin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Acetyl-Norleucine-Proline-Norleucine-Aspartic acid-7-amido-4-methylcoumarin primarily undergoes hydrolysis when exposed to proteasomes. The caspase-like site of the 26S proteasome cleaves the peptide bond, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC) .

Common Reagents and Conditions

The hydrolysis reaction is typically carried out in a buffered solution at physiological pH. Common buffers include Tris-HCl and phosphate-buffered saline (PBS). The reaction conditions often involve incubation at 37°C to mimic physiological conditions .

Major Products Formed

The major product formed from the hydrolysis of Acetyl-Norleucine-Proline-Norleucine-Aspartic acid-7-amido-4-methylcoumarin is 7-amino-4-methylcoumarin (AMC), which is fluorescent and can be detected using a fluorometer .

Applications De Recherche Scientifique

Acetyl-Norleucine-Proline-Norleucine-Aspartic acid-7-amido-4-methylcoumarin is widely used in scientific research for the following applications:

Proteasome Activity Assays: It serves as a substrate to measure the caspase-like activity of the 26S proteasome in various biological samples

Drug Screening: It is used to screen potential inhibitors of the proteasome, which are of interest in cancer research and treatment

Biochemical Studies: It aids in understanding the mechanisms of protein degradation and turnover in cells

Mécanisme D'action

The mechanism of action of Acetyl-Norleucine-Proline-Norleucine-Aspartic acid-7-amido-4-methylcoumarin involves its cleavage by the caspase-like site of the 26S proteasome. The proteasome recognizes the peptide sequence and hydrolyzes the peptide bond, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The fluorescence of AMC can be quantified to measure proteasome activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Suc-Leu-Leu-Val-Tyr-AMC: Another peptide substrate used for chymotrypsin-like activity assays of the proteasome.

Z-Leu-Leu-Glu-AMC: Used for measuring the trypsin-like activity of the proteasome.

Uniqueness

Acetyl-Norleucine-Proline-Norleucine-Aspartic acid-7-amido-4-methylcoumarin is unique in its specificity for the caspase-like site of the 26S proteasome. This specificity makes it particularly valuable for studying the caspase-like activity, which is distinct from the chymotrypsin-like and trypsin-like activities measured by other substrates .

Activité Biologique

Ac-Nle-Pro-Nle-Asp-AMC, also known as Acetyl-norleucine-Proline-norleucine-Aspartic acid-amidomethylcoumarin, is a fluorogenic peptide substrate primarily used to study proteasomal activity, particularly the caspase-like activities of proteasomes. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C33H45N5O9·XCF3COOH

- Molecular Weight : 655.7 g/mol

- Purity : >98%

- Solubility : Soluble in DMF, DMSO, and ethanol at specified concentrations.

This compound is designed to mimic substrates for proteasomes, specifically targeting the caspase-like site, also known as postglutamyl peptide hydrolase (PGPH). Upon cleavage by the proteasome, it releases the fluorescent compound 7-amino-4-methylcoumarin (AMC), which can be quantitatively measured using fluorescence spectroscopy. The excitation and emission wavelengths for AMC are 340-360 nm and 440-460 nm, respectively .

Proteasomal Cleavage

This compound has been shown to exhibit specific activities of:

- 113 nmol/min/mg by the 26S proteasome (rabbit muscle)

- 6.6 nmol/min/mg by the 20S proteasome (yeast)

These values indicate its efficacy as a substrate for studying proteasomal function and activity .

Inhibition Studies

Research has demonstrated that this compound can inhibit chymotrypsin-like activity in the proteasome when bound to the caspase-like site. This allosteric inhibition can be quantified through changes in fluorescence intensity, providing insights into proteasomal regulation and potential therapeutic targets .

Study on Ubiquitin-Proteasome System (UPS)

A study investigated the role of this compound in assessing UPS dysfunction in dopaminergic neurons. The researchers used this substrate to measure caspase-like activity in the presence of mutant α-synuclein. The findings suggested that misfolded proteins could lead to early-onset impairment of the UPS, with this compound serving as a critical tool for understanding these processes .

ClpP Protease Activity

In another study focused on the ClpP protease from Mycobacterium tuberculosis, this compound was utilized to determine substrate specificity and enzymatic activity. The results showed that this compound effectively facilitated the identification of cleavage sites within ClpP, highlighting its utility in studying bacterial proteases .

Data Table: Summary of Biological Activities

| Activity Type | Measurement Method | Results |

|---|---|---|

| Caspase-like Activity | Fluorescent Detection | 113 nmol/min/mg (26S) |

| 6.6 nmol/min/mg (20S) | ||

| Inhibition of Chymotrypsin-like Activity | Fluorescence Intensity Change | Significant Allosteric Inhibition |

| ClpP Protease Substrate | Mass Spectrometry | Identified multiple cleavage sites |

Propriétés

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamidohexanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45N5O9/c1-5-7-10-23(36-32(45)26-12-9-15-38(26)33(46)24(11-8-6-2)34-20(4)39)30(43)37-25(18-28(40)41)31(44)35-21-13-14-22-19(3)16-29(42)47-27(22)17-21/h13-14,16-17,23-26H,5-12,15,18H2,1-4H3,(H,34,39)(H,35,44)(H,36,45)(H,37,43)(H,40,41)/t23-,24-,25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTAROWBMZVECB-CQJMVLFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3CCCN3C(=O)C(CCCC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45N5O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.